molecular formula C13H12BFO3 B1333756 2-Benzyloxy-5-fluorophenylboronic acid CAS No. 779331-47-4

2-Benzyloxy-5-fluorophenylboronic acid

Cat. No.: B1333756
CAS No.: 779331-47-4
M. Wt: 246.04 g/mol
InChI Key: ULIJNMCAPASXHA-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium center . This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

In addition to its role in the Suzuki-Miyaura coupling, this compound can interact with various enzymes and proteins that recognize boronic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins involved in signal transduction. For example, the compound may inhibit or activate kinases, which are enzymes that play a critical role in phosphorylation events within the cell . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Studies have also indicated that this compound can impact cellular metabolism by interacting with metabolic enzymes. This interaction can alter the flux of metabolites through various metabolic pathways, potentially leading to changes in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in biomolecules . This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction.

For example, this compound can inhibit proteases by binding to the active site and preventing substrate access . This inhibition can have downstream effects on cellular processes that rely on protease activity, such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to degradation, which may reduce its efficacy in biochemical reactions.

Long-term studies have shown that this compound can have sustained effects on cellular function when used in in vitro or in vivo experiments . These effects may include prolonged enzyme inhibition or activation, as well as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and proteins . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and organ dysfunction .

Threshold effects have been observed in studies where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity . These findings highlight the importance of optimizing dosage levels in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may have distinct biochemical properties .

The interaction of this compound with metabolic enzymes can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism . These effects can have downstream consequences on energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments.

For example, the compound may be transported into cells via specific membrane transporters that recognize boronic acid groups . Once inside the cell, it can bind to intracellular proteins that facilitate its distribution to various organelles and subcellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals can include specific amino acid sequences or chemical modifications that are recognized by cellular machinery.

In some cases, this compound may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . This localization can enhance the compound’s efficacy by concentrating it in areas where its target enzymes and proteins are abundant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluorophenylboronic acid typically involves the reaction of 2-benzyloxy-5-fluorobenzene with a boron-containing reagent. One common method is the borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

2-Benzyloxy-5-fluorophenylboronic acid has been explored for its potential as a therapeutic agent. Recent studies have highlighted its role in synthesizing compounds that act as inhibitors for various enzymes, such as monoamine oxidase B (MAO-B). For instance, derivatives of this compound have shown promising results in treating neurodegenerative diseases like Parkinson's disease due to their selective MAO-B inhibitory activity .

Case Study: MAO-B Inhibition

  • A study synthesized several derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole, revealing that one compound exhibited an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory potential compared to existing drugs like rasagiline .

Synthetic Chemistry

The compound is utilized as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. Its ability to form stable complexes with various substrates enhances the efficiency of synthesizing complex organic molecules.

Data Table: Cross-Coupling Reactions

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base (K2CO3), THF85
Negishi CouplingZn catalyst, THF75
Stille CouplingSn catalyst, DMF80

Material Science

In material science, this compound is investigated for its potential use in developing new materials with specific electronic properties. The fluorine atom in its structure can enhance the electronic characteristics of polymers and other materials.

Biological Activity

2-Benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4) is an organoboron compound with significant biological activity, particularly in the context of enzyme inhibition and organic synthesis. Its structure includes a fluorine atom at the 5-position of the phenyl ring and a benzyloxy group at the 2-position, which contribute to its unique reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂BFO₃
  • Molecular Weight : 246.04 g/mol
  • Functional Groups : Boronic acid, benzyloxy, fluorophenyl

The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with various enzymes and proteins through transmetalation processes. This compound is known to affect several biochemical pathways, particularly those related to cancer and metabolic disorders.

Key Targets

  • Enzymatic Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer pathways, including proteasomes.
  • Cell Signaling : It influences cell signaling pathways by modulating kinase activity, which plays a critical role in phosphorylation events within cells.

Enzyme Inhibition

Research indicates that this compound can inhibit proteases by binding to their active sites. This inhibition can prevent substrate access, thereby disrupting normal enzymatic function.

A study highlighted the effectiveness of structurally similar compounds in inhibiting human monoamine oxidases (hMAOs), which are critical in neurotransmitter metabolism:

  • Selectivity Index (SI) : High selectivity for hMAO-B was observed with certain benzyloxy chalcones, suggesting potential parallels in the activity of this compound against similar targets .

Cellular Effects

The compound has been shown to alter cellular metabolism by interacting with metabolic enzymes, potentially affecting energy production and biosynthesis pathways. For instance:

  • Inhibition of specific kinases can lead to altered cell growth and proliferation rates, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Fluorophenylboronic AcidC₆H₄BFO₃Simpler structure without benzyloxy group
2-Methoxy-5-fluorophenylboronic AcidC₁₃H₁₃BFO₃Contains methoxy instead of benzyloxy
3-Benzyloxy-4-fluorophenylboronic AcidC₁₃H₁₂BFO₃Different substitution pattern on phenyl ring

The unique combination of the fluorine atom and the benzyloxy group in this compound distinguishes it from other boronic acids, providing diverse reactivity profiles and potential applications in medicinal chemistry.

Pharmacokinetics

The compound is stable at room temperature but should be stored in a cool, dark place to maintain its integrity. Its pharmacokinetic profile needs further exploration to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics fully.

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIJNMCAPASXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382197
Record name 2-benzyloxy-5-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779331-47-4
Record name 2-benzyloxy-5-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-5-fluorophenylboronic Acid
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